Ethyl 3-(Dimethylamino)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMJYQUKKUOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924-99-2 | |
| Record name | Ethyl 3-(dimethylamino)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches
Established Synthetic Routes
One-Pot Reaction Systems
One-pot syntheses offer an efficient and streamlined approach to producing ethyl 3-(dimethylamino)acrylate by minimizing the need for isolating intermediates, thus saving time and resources. A notable one-pot method involves the reaction of ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide in the presence of a dual catalyst system. google.com This process is typically conducted under pressure (10-60 bar) and at a controlled temperature (30-70 °C) for 1 to 4 hours. google.com The reaction demonstrates high efficiency, with reported yields exceeding 95% and product purity greater than 99.8% as determined by HPLC. google.com This method's simplicity and high raw material utilization make it suitable for large-scale continuous production. google.com
Another one-pot approach utilizes ethyl acetate, a 40% aqueous solution of dimethylamine, and formic acid. guidechem.com The mixture is heated to 125°C under pressure (approximately 0.55 MPa) and the reaction proceeds for 16 hours. guidechem.com
Transesterification Processes
Transesterification is a widely employed method for the synthesis of various acrylates. For the production of the related compound, N,N-dimethylaminoethyl acrylate (B77674) (DMAEA), methyl acrylate and dimethylaminoethanol (B1669961) (DMAE) are reacted in the presence of an organotin catalyst. researchgate.net Among the catalysts tested, (C8H17)2Sn(OCOC11H23)2 has shown high activity. researchgate.net Reaction conditions such as the ratio of reactants, amount of catalyst, and reaction time are critical factors influencing the conversion of DMAE and the yield of the final product. researchgate.net Under optimized conditions, a DMAE conversion of 96.28% and a DMAEA yield of 94.65% have been achieved. researchgate.net
Similarly, the synthesis of N,N-dimethylaminoethyl methacrylate (B99206), a structurally similar compound, has been accomplished through the transesterification of methyl methacrylate (MMA) and N,N-dimethylaminoethanol (DMAE) using titanium isopropylate as a catalyst. researchgate.net Optimal conditions for this reaction include a specific mole ratio of MMA to DMAE (2.5) and a reaction temperature between 90-110°C for 5 hours, resulting in a selectivity of 98.28% and a yield of 97.99%. researchgate.net Another approach for 2-(dimethylamino)ethyl acrylate involves the reaction of ethyl acrylate with dimethylaminoethanol using titanium(IV) tetraethanolate as a catalyst, with the reaction temperature ranging from 85 to 140°C. chemicalbook.com
Vilsmeier Reagent-Mediated Syntheses
The Vilsmeier reagent, typically a salt composed of an N,N-dimethyliminium cation and a chloride anion, is a versatile reagent in organic synthesis. chemicalbook.comwikipedia.org One synthetic route to ethyl 3-(N,N-dimethylamino)acrylate involves the use of a Vilsmeier reagent with ketene (B1206846) diethyl acetal. chemicalbook.com The reaction is carried out in the presence of potassium carbonate and triethylamine (B128534) at 60°C for 3 hours, yielding the desired product. chemicalbook.com The Vilsmeier reagent itself is commonly prepared from N,N-dimethylformamide and a chlorinating agent like phosphorus oxychloride or oxalyl chloride. prepchem.comacademie-sciences.fr
Multi-Step Approaches
Multi-step syntheses provide an alternative route to this compound, often involving the formation and subsequent reaction of an intermediate. One such method involves two primary steps. google.com First, ethyl formylacetate is synthesized through the reaction of ethyl acetate, an alkali (such as sodium ethoxide), and carbon monoxide. google.com In the second step, the resulting ethyl formylacetate is reacted with dimethylamine hydrochloride to produce the crude ethyl 3-N,N-dimethylaminoacrylate, which is then purified by distillation under reduced pressure in the presence of a polymerization inhibitor. google.com This method can achieve a purity of up to 99.9% and a yield of over 97.8%. google.com A similar process describes the initial formation of ethyl formyl acetate, which is then slowly added to a solution of dimethylamine hydrochloride at a controlled temperature of 15-25°C. guidechem.com
Catalytic Systems and Reaction Conditions in Synthesis
Role of Specific Catalysts (e.g., Alkoxides, Organometallic Compounds, Acids)
Alkoxides: Sodium ethoxide is a commonly used alkali catalyst, particularly in multi-step syntheses that proceed via an ethyl formylacetate intermediate. google.com It is also employed as a catalyst in certain one-pot reaction systems. google.com Other alkalis that can be used include potassium ethoxide and lithium ethoxide. google.com
Organometallic Compounds: Organometallic catalysts are particularly effective in transesterification reactions. Organotin compounds, such as (C8H17)2Sn(OCOC11H23)2, have demonstrated high activity in the synthesis of N,N-dimethylaminoethyl acrylate from methyl acrylate and dimethylaminoethanol. researchgate.net Titanium-based catalysts, including titanium isopropylate and titanium(IV) tetraethanolate, are also highly effective for the transesterification synthesis of related acrylates, offering high yields and selectivity under optimized temperature and time conditions. researchgate.netchemicalbook.com
Acids: In some synthetic approaches, acids play a crucial role. For instance, formic acid is a key reactant in a one-pot synthesis from ethyl acetate and dimethylamine. guidechem.com In other contexts, such as the purification step of a multi-step synthesis, various sulfonic acids like methanesulfonic acid or toluenesulfonic acid can be used as part of the polymerization inhibitor mixture during distillation. google.com
Table of Reaction Conditions for the Synthesis of this compound and Related Compounds
| Synthetic Route | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| One-Pot Reaction | Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium Ethylate, Ethyl Formate | 40 | 3 | 95 | google.com |
| One-Pot Reaction | Ethyl acetate, Dimethylamine, Formic Acid | - | 125 | 16 | Not specified | guidechem.com |
| Transesterification* | Methyl Acrylate, Dimethylaminoethanol | (C8H17)2Sn(OCOC11H23)2 | Not specified | Not specified | 94.65 | researchgate.net |
| Transesterification** | Methyl Methacrylate, N,N-dimethylaminoethanol | Titanium Isopropylate | 90-110 | 5 | 97.99 | researchgate.net |
| Vilsmeier Reagent-Mediated | Vilsmeier Reagent, Ketene Diethyl Acetal | Potassium Carbonate, Triethylamine | 60 | 3 | 27 | chemicalbook.com |
| Multi-Step Approach | Ethyl Acetate, Carbon Monoxide; then Dimethylamine Hydrochloride | Sodium Ethoxide | Not specified | Not specified | >97.8 | google.com |
* For the synthesis of N,N-dimethylaminoethyl acrylate
** For the synthesis of N,N-dimethylaminoethyl methacrylate
Chemical Reactivity and Transformation Studies
Fundamental Reaction Mechanisms
The reactivity of ethyl 3-(dimethylamino)acrylate is dominated by the polarization of its carbon-carbon double bond. The nitrogen atom's lone pair of electrons increases the electron density at the β-carbon, while the carbonyl group withdraws electron density, making the α-carbon electrophilic and the β-carbon nucleophilic. However, in the context of addition reactions, the β-carbon is the primary site of electrophilic attack, and in conjugate additions, it is the site of nucleophilic attack.
As an α,β-unsaturated ester, this compound readily undergoes nucleophilic addition reactions, specifically Michael-type additions. wikipedia.org The presence of the dimethylamino group activates the double bond, making it highly susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone of its utility in synthesis, providing a pathway to complex functionalized molecules.
The general mechanism involves the attack of a nucleophile on the β-carbon of the acrylate (B77674) system. This type of conjugate addition is highly efficient for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Thiol-Michael additions, for instance, are known to be rapid and highly selective. nih.gov The reaction can be catalyzed by both bases and nucleophiles like phosphines and amines. rsc.orgresearchgate.net
A significant application of its reactivity is in the synthesis of heterocyclic compounds. It serves as a three-carbon building block for constructing rings like pyrimidines and pyrazoles. For example, reaction with amidines or guanidines leads to the formation of substituted pyrimidines. mdpi.commdpi.com Similarly, its reaction with hydrazine (B178648) hydrate (B1144303) yields pyrazole (B372694) derivatives, a key step in the synthesis of compounds like Allopurinol. researchgate.net
| Nucleophile | Reagent Example | Product Type | Reference |
| Thiol | Alkyl or Aryl Thiols | 3-(Thio)-propanoate ester | nih.govnih.gov |
| Amine | Primary or Secondary Amines | β-Amino acid ester | wikipedia.org |
| Hydrazine | Hydrazine Hydrate | Pyrazole derivative | researchgate.net |
| Amidines/Guanidines | Guanidine | Substituted Pyrimidine | mdpi.commdpi.com |
| Carbanion | Malonates | Functionalized glutarate ester | nih.gov |
| Azide (B81097) | Benzyl (B1604629) Azide | Triazole derivative | researchgate.net |
The enamine functionality within this compound makes it susceptible to oxidation. While specific studies on this molecule are limited, the reactivity can be inferred from the general behavior of enamines and α,β-unsaturated esters. Enamines can be cleaved oxidatively by reagents like ozone or potassium permanganate. Epoxidation of the electron-rich double bond can occur with peroxy acids, potentially leading to an unstable epoxide that could rearrange or be opened by nucleophiles.
Furthermore, the acrylate portion can undergo oxidation. For the related compound, ethyl acrylate, oxidation initiated by OH radicals has been studied, showing that addition to the double bond is the most favorable pathway. nih.gov This suggests that under specific oxidative conditions, various oxidized derivatives of this compound could be formed, although these reactions are less common in its synthetic applications compared to nucleophilic additions.
The reduction of this compound can target either the carbon-carbon double bond or the ester functionality, depending on the reagents and conditions employed.
Reduction of the C=C Double Bond: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel would selectively reduce the α,β-double bond to yield ethyl 3-(dimethylamino)propanoate. This transformation saturates the carbon chain while preserving the ester and amino functionalities.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. This reaction would likely also reduce the conjugated double bond, leading to the formation of 3-(dimethylamino)propan-1-ol. Using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) would typically not reduce the ester group, especially without activation.
The dimethylamino group, while typically a poor leaving group, can be displaced in nucleophilic substitution reactions, particularly in cyclization reactions where it is part of a conjugated system. In these cases, this compound acts as a synthon for a β-acyl vinyl cation equivalent.
This reactivity is prominently used in the synthesis of heterocyclic systems. During the formation of pyrazoles and triazoles, the initial nucleophilic addition by hydrazine or an azide is followed by an intramolecular cyclization and elimination of dimethylamine (B145610). researchgate.net This tandem addition-elimination sequence is a powerful strategy for building complex molecular frameworks from simple starting materials. researchgate.net For instance, the synthesis of Rufinamide, an antiepileptic drug, can utilize a similar strategy where an azide adds to an acrylate system, followed by cyclization and elimination of a leaving group. researchgate.net
Polymerization Behavior and Control
The polymerization characteristics of an acrylate are heavily influenced by the nature of its substituents.
This compound is generally not amenable to standard free-radical polymerization. The electron-donating dimethylamino group attached directly to the double bond creates an electron-rich enamine system. This high electron density makes the double bond resistant to attack by electrophilic radical species that propagate a typical radical polymerization.
This is in stark contrast to its isomer, 2-(dimethylamino)ethyl acrylate (DMAEA), which is a well-known functional monomer that readily undergoes radical polymerization. wikipedia.org In DMAEA, the amino group is separated from the polymerizable acrylate double bond by an ethyl spacer, and thus it does not electronically deactivate the double bond towards radical attack. wikipedia.orgrsc.org Copolymers involving DMAEA are used in a variety of applications, from gene delivery to flocculants. wikipedia.orgrsc.org The tendency of acrylates to polymerize spontaneously often requires the addition of stabilizers like 4-methoxyphenol (B1676288) (MEHQ) during synthesis and storage. wikipedia.org
While homopolymerization of this compound via a radical mechanism is unfavorable, its involvement in other types of polymerization or copolymerization under specific catalytic conditions cannot be entirely ruled out, though it is not a conventional pathway.
An Examination of the Chemical Reactivity and Transformation of this compound
The following article provides a detailed analysis of this compound based on the requested chemical reactivity and transformation studies.
Oligomerization and Cycloaddition Reactions
Dimerization Processes
The dimerization of acrylic reagents like 3-(dimethylamino)acrylates can lead to the formation of functionalized intermediates. However, in the case of methyl-3-(dimethylamino)acrylate, attempts to induce dimerization have been reported to be challenging under various conditions. researchgate.net Research has shown that while related compounds such as 3-dimethylamino acrylonitrile (B1666552) readily undergo dimerization to yield aminomethylenated glutaconic acid dinitrile, similar conditions applied to methyl-3-(dimethylamino)acrylate did not result in the corresponding dimer. researchgate.net
Efforts to achieve the dimerization of methyl-3-(dimethylamino)acrylate using different solvents and catalysts have been met with the preferential formation of trimerization products. researchgate.net This suggests that the activation energy barrier for the trimerization of this particular acrylate is lower than that for its dimerization under the studied conditions. The inherent electronic and steric properties of the acrylate system appear to favor the formation of a more thermodynamically stable aromatic ring structure over a simple dimeric adduct. Further investigation into specific catalysts or reaction conditions that could favor dimerization over trimerization remains an area for potential exploration.
Trimerization and Aromatic Ring Formation
A significant and well-documented transformation of 3-(dimethylamino)acrylate derivatives is their trimerization to form a 1,3,5-benzenetricarboxylate structure. This reaction represents a remarkable example of aromatic ring synthesis from acyclic precursors.
In a study by Arava et al. (2011), the trimerization of methyl-3-(dimethylamino)acrylate was successfully achieved in the presence of an acid catalyst in 1,2-dimethoxy ethane (B1197151) as a solvent. researchgate.net The reaction involves the head-to-tail addition of three monomer units, followed by the elimination of three molecules of dimethylamine to yield the highly stable aromatic ring of trimethyl 1,3,5-benzenetricarboxylate. researchgate.net This process highlights the utility of this compound as a C3 synthon in the construction of polysubstituted aromatic compounds.
The reaction proceeds efficiently, and the trimerization product is often the exclusive or major product, underscoring the thermodynamic favorability of forming the aromatic system. researchgate.net The yields of this transformation are influenced by the choice of acid catalyst and reaction conditions, as detailed in the subsequent section.
Acid Catalysis in Oligomerization Processes
Acid catalysis plays a pivotal role in directing the oligomerization of 3-(dimethylamino)acrylate derivatives, primarily towards trimerization. The catalytic cycle is initiated by the protonation of the dimethylamino group, which transforms it into a good leaving group. This facilitates the subsequent nucleophilic attack by another monomer unit, propagating the oligomerization cascade.
A systematic study on the trimerization of methyl-3-(dimethylamino)acrylate explored the efficacy of various acid catalysts. researchgate.net The results indicated that the nature of the acid significantly impacts the reaction's success. The following table summarizes the findings from these studies, which are considered indicative of the behavior of this compound under similar conditions.
| Entry | Acid Catalyst | Result |
|---|---|---|
| 1 | Sulphuric acid | Successful trimerization |
| 2 | p-Toluene sulphonic acid | Successful trimerization |
| 3 | Methane (B114726) sulphonic acid | Successful trimerization |
| 4 | Trifluoroacetic acid | Successful trimerization |
| 5 | Oxalic acid | No reaction |
| 6 | Tartaric acid | No reaction |
| 7 | Citric acid | No reaction |
The data clearly demonstrates that strong acids are effective in catalyzing the trimerization, while weaker organic acids such as oxalic acid, tartaric acid, and citric acid failed to promote the reaction under the same conditions. researchgate.net This suggests that a certain threshold of acidity is required to efficiently initiate the oligomerization process. The successful use of both protic (sulphuric acid) and sulfonic acids (p-toluene sulphonic acid, methane sulphonic acid) as well as a strong carboxylic acid (trifluoroacetic acid) highlights the versatility of strong acid catalysis in this transformation. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Key Synthetic Intermediate
The reactivity of ethyl 3-(dimethylamino)acrylate makes it an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com
Precursor for Heterocyclic Compound Synthesis
Enaminones, such as this compound, are widely utilized as building blocks in the synthesis of various heterocyclic compounds due to their poly-dentate nature. researchgate.net They are instrumental in the construction of heterocycles like triazoles, pyrazoles, and oxazoles, which are core structures in many biologically active molecules. researchgate.net
Triazoles: Research has demonstrated the synthesis of novel (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e] ontosight.ainih.govacs.orgtriazolo[1,5-c]pyrimidin-2-yl)acrylate through the condensation of a pyrazolo-triazolo-pyrimidine derivative with dimethylformamide-dimethylacetal. researchgate.net This highlights the utility of the enaminone functionality in constructing complex, fused heterocyclic systems.
Pyrazoles: Ethyl 2-cyano-3-(dimethylamino)acrylate is a key precursor for synthesizing pyrazole (B372694) derivatives. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) leads to the formation of 3-Amino-4-carbethoxy pyrazole sulfate (B86663) salt. researchgate.net Furthermore, the reaction of amidrazones with ethyl 2-cyano-3,3-bis(methylthio)acrylate results in the formation of mercapto pyrazole derivatives. researchgate.net Another method involves the reaction of amidrazone derivatives with ethyl 2-cyano-3-ethoxyacrylate to produce ethyl 3-amino-lH-pyrazole-4-carboxylate. google.com
Role in Medicinal Chemistry Synthesis
This compound and its derivatives are pivotal intermediates in the synthesis of several important pharmaceutical compounds.
Quinolone Antibacterials: This compound is a key intermediate in the synthesis of quinolone antibacterials. google.com For example, the synthesis of certain quinolones involves the reaction of a difluorinated quinolone with an appropriate amine. nih.gov A process for preparing levofloxacin, a quinolone antibacterial, involves a cyclization reaction of a compound which can be derived from intermediates involving the acrylate (B77674) structure. google.com
Rufinamide: A facile and inexpensive synthesis of the antiepileptic drug Rufinamide has been developed using N,N-dimethylamino acrylate derivatives. researchgate.net This approach avoids the use of more expensive and toxic dipolarophiles like 2-chloroacrylonitrile. researchgate.netresearchgate.net The synthesis involves the reaction of 2,6-difluorobenzyl azide (B81097) with methyl-2-(dimethylamino)ethyl acrylate. researchgate.net Other reported syntheses of Rufinamide also utilize related acrylate derivatives in 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com
Allopurinol: A new protocol for the synthesis of Allopurinol, a drug used to treat gout, has been developed utilizing N,N-dimethylamino acrylate derivatives. researchgate.net The process involves the synthesis of 3-Amino-4-carbethoxy pyrazole sulfate salt from ethyl-2-cyano-3-(dimethylamino)acrylate and hydrazine hydrate. researchgate.net Allopurinol is a structural isomer of hypoxanthine (B114508) and acts as an inhibitor of the enzyme xanthine (B1682287) oxidase. researchgate.net
Applications in Agrochemical and Dyestuff Fields
This compound serves as an important raw material and intermediate in the agrochemical and dyestuff industries. chemicalbook.com Research has indicated that incorporating this compound into pesticide formulations can enhance the bioavailability and effectiveness of the active ingredients, leading to improved stability and prolonged activity in field tests. In the context of dyestuffs, the reactivity of the compound allows for its incorporation into chromophoric systems, contributing to the synthesis of various dyes. The presence of the dimethylamino group can also influence the color and properties of the final dyestuff molecule.
Polymeric Materials and Functional Copolymers
This compound and its related monomer, N,N'-(dimethylamino)ethyl acrylate (DMAEA), are valuable components in the synthesis of advanced polymeric materials. rsc.org Copolymers containing DMAEA exhibit enhanced nucleophilicity, basicity, and water solubility. wikipedia.org
Design and Synthesis of Functionalized Polymeric Architectures
The controlled polymerization of DMAEA allows for the creation of well-defined polymeric architectures with specific functionalities. rsc.org
Polymeric Stars: Well-defined polymeric stars functionalized with N,N'-(dimethylamino)ethyl acrylate (DMAEA) have been synthesized using an "arm-first" approach via reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org In this method, linear homopolymers are chain-extended with DMAEA and a divinyl crosslinker to form the star-shaped polymers. rsc.org The hydrolytic behavior of the DMAEA units within the core of these stars is dependent on temperature, with higher crosslinking density or longer arm length providing greater protection against hydrolysis at elevated temperatures. rsc.org
Synthesis of DMAEA Functionalized Polymeric Stars
| Step | Description |
| 1 | Synthesis of linear homopolymer arms (e.g., PEGA, PHEA) using RAFT polymerization. |
| 2 | Chain extension of the homopolymer arms with DMAEA and a divinyl crosslinker. |
| 3 | Formation of crosslinked polymeric stars. |
| 4 | Characterization using techniques like NMR, SEC, DLS, and TEM analysis. rsc.org |
Charge-Shifting Polycations for Advanced Applications
Copolymers based on N,N-(dimethylamino)ethyl acrylate (DMAEA) have been extensively studied for their charge-shifting properties, which are particularly useful in biomedical applications like DNA delivery. nih.govnih.gov
Mechanism of Charge-Shifting: These polycations undergo hydrolysis of the DMAEA units, leading to a reduction in the net positive charge and the formation of polyampholytes. nih.govnih.gov This process involves the loss of the cationic dimethylaminoethanol (B1669961) side chains and the formation of anionic acrylic acid groups. nih.govnih.gov The rate of this charge-shifting hydrolysis can be controlled by factors such as pH and copolymer composition. acs.org
Copolymers for DNA Delivery: Copolymers of N,N-(dimethylamino)ethyl acrylate (DMAEA) and 3-aminopropylmethacrylamide (APM), known as PAD copolymers, have been synthesized for in vitro DNA delivery. nih.govacs.org These copolymers are prepared by RAFT polymerization to achieve controlled molecular weights and low dispersities. nih.govresearchgate.net Studies have shown that these charge-shifting polycations can exhibit reduced cytotoxicity at high concentrations while maintaining high efficiency in cellular uptake of DNA. nih.govnih.gov
Properties of PAD Copolymers for DNA Delivery
| Property | Finding | Reference |
| Synthesis | Prepared by RAFT polymerization of DMAEA and APM. | nih.govresearchgate.net |
| Charge-Shifting | Hydrolysis of DMAEA leads to a reduction in cationic charge. | nih.govacs.orgnih.gov |
| Cytotoxicity | Lower than standard synthetic polycations. | nih.govacs.org |
| Cellular Uptake | High uptake efficiency of DNA polyplexes. | nih.govnih.gov |
Non-Viral Gene Delivery Systems
The development of safe and effective gene delivery systems is a cornerstone of gene therapy. Non-viral vectors are gaining considerable attention as a promising alternative to viral vectors, offering advantages such as reduced immunogenicity and greater flexibility. nih.govnih.gov Cationic polymers derived from monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a structurally related compound to this compound, are extensively studied for this purpose. nih.govacs.orgepa.gov
These polymers can electrostatically bind to negatively charged DNA, condensing it into compact nanoparticles that can be taken up by cells. nih.govepa.govnih.gov For instance, copolymers of DMAEMA and N-isopropylacrylamide (NIPAAm) have been evaluated as carriers for DNA delivery. nih.gov These copolymers, even with a low DMAEMA content, can effectively bind to DNA. nih.gov The resulting complexes' size and stability are critical for efficient transfection and can be modulated by adjusting the copolymer composition and molecular weight. epa.govnih.gov
A key innovation in this area is the concept of "charge-shifting" polycations. nih.govacs.org Polymers synthesized from N,N-(dimethylamino)ethyl acrylate (DMAEA) can be designed to have a high initial cationic charge, which facilitates the binding and protection of DNA. nih.gov Following cellular uptake, these polymers can undergo hydrolysis, leading to a reduction in their positive charge. This "charge-shifting" weakens the electrostatic interaction with DNA, promoting the release of the genetic payload within the cell. nih.gov This mechanism not only enhances transfection efficiency but also reduces the cytotoxicity associated with highly cationic polymers. nih.govacs.org
Research Findings on DMAEMA-based Gene Delivery Systems
| Polymer System | Key Feature | Application/Finding | Reference |
|---|---|---|---|
| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Cationic nature | Forms positively charged complexes with DNA for transfection. Higher molecular weight polymers show better DNA condensation and transfection efficiency. | epa.gov |
| Copolymers of DMAEMA and N-isopropylacrylamide (NIPAAm) | Thermosensitivity | Ability to bind DNA and form stable complexes. The size and stability of these complexes are crucial for effective gene delivery. | nih.gov |
| Poly[3-aminopropylmethacrylamide-co-N,N-(dimethylamino)ethyl acrylate] (PAD) Copolymers | Charge-shifting capability | Undergo hydrolysis after cellular uptake, facilitating DNA release and improving cytocompatibility. | nih.govacs.org |
| Copolymers of DMAEMA and polyethylene (B3416737) glycol monomethyl ether methacrylate | pH sensitivity and PEGylation | Allows for control over DNA release within target cells and offers low affinity for biological membranes, potentially improving targeted delivery. | mdpi.com |
Encapsulation and Controlled Release Platforms (e.g., Alginate-based Materials)
The principles that make dimethylamino acrylate derivatives suitable for gene delivery also extend to their use in encapsulation and controlled release platforms. The ability to form complexes and respond to environmental stimuli like pH is highly valuable in designing systems for the targeted delivery of various active molecules. Acrylate-based polymers are utilized in creating shells for encapsulates that can release their core contents under specific conditions. google.com
While direct research linking this compound to alginate-based encapsulation is not prevalent, the functional groups present in this molecule are highly relevant. Cationic polymers can interact with anionic polysaccharides like alginate to form polyelectrolyte complexes. These complexes can be used to encapsulate therapeutic agents, protecting them from degradation and controlling their release. The tertiary amine group in dimethylamino acrylate derivatives can be protonated at acidic pH, leading to changes in solubility and swelling behavior, which can be exploited for pH-responsive release.
Cationic Polyacrylamides in Environmental and Industrial Processes (e.g., Wastewater Treatment, Papermaking)
Cationic polyacrylamides (CPAMs) are high-molecular-weight polymers that play a crucial role as flocculants in various industrial and environmental applications, including wastewater treatment and papermaking. chinafloc.comnih.govsinofloc.comresearchgate.netyuncangchemical.com These polymers are often synthesized by copolymerizing acrylamide (B121943) with a cationic monomer, such as a quaternized derivative of a dimethylamino acrylate. rsc.orgnih.govmdpi.comgoogle.com
In wastewater treatment , CPAMs are used to neutralize the negative charges of suspended particles, causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. chinafloc.comnih.govresearchgate.net This process, known as flocculation, is highly effective in clarifying water and dewatering sludge. chinafloc.comresearchgate.netnih.gov The performance of a CPAM is influenced by its molecular weight and charge density, which can be tailored by adjusting the ratio of acrylamide to the cationic monomer during synthesis. nih.govsinofloc.com For instance, in the treatment of pulp and paper mill wastewater, a cationic polyacrylamide with a very high molecular weight and low charge density was found to be highly efficient, achieving significant reductions in turbidity, total suspended solids (TSS), and chemical oxygen demand (COD). nih.govresearchgate.net
In the papermaking industry , CPAMs are utilized as retention and drainage aids. sinofloc.comyuncangchemical.com They help to retain fine fibers and fillers in the paper sheet, which would otherwise be lost in the whitewater. sinofloc.comyuncangchemical.com This not only improves the efficiency of the process and reduces raw material costs but also lessens the environmental impact by decreasing the solids load in the wastewater. sinofloc.comyuncangchemical.com The effectiveness of CPAMs in this application depends on factors such as their molecular characteristics, the properties of the pulp, and the chemistry of the process water. sinofloc.com
Performance of Cationic Polyacrylamide in Pulp and Paper Mill Wastewater Treatment
| Parameter | Reduction/Removal Efficiency | Reference |
|---|---|---|
| Turbidity | 95% | nih.govresearchgate.net |
| Total Suspended Solids (TSS) | 98% | nih.govresearchgate.net |
| Chemical Oxygen Demand (COD) | 93% | nih.govresearchgate.net |
Enhancement of Material Properties (e.g., Nucleophilicity, Basicity, Water Solubility, Adhesion, Dyeability)
The incorporation of the dimethylamino group into polymers through monomers like this compound can significantly enhance several material properties.
Nucleophilicity and Basicity : The tertiary amine group is a key feature, acting as both a nucleophile and a Brønsted base. masterorganicchemistry.com Its nucleophilicity allows it to participate in reactions like the aza-Michael addition and quaternization. d-nb.info The basicity of the amine group makes the resulting polymers pH-responsive; they can be protonated in acidic conditions, which influences their conformation and interactions with other molecules. masterorganicchemistry.com
Water Solubility : The presence of the amine group, particularly when protonated or quaternized, can greatly increase the water solubility of polymers. google.comgoogle.com This is a crucial property for applications in aqueous environments, such as in coatings, adhesives, and biomedical applications.
Adhesion : Water-soluble polymers containing functional groups like hydroxyl and carboxyl, often copolymerized with acrylate monomers, can be used as adhesives, particularly for laminating films. google.com The polar nature of the dimethylamino group can contribute to improved adhesion to various substrates.
Dyeability : The amine groups in polymers can serve as dye-receptive sites for acid dyes. By incorporating monomers like dimethylamino acrylates into synthetic fibers, their dyeability can be enhanced, allowing for more vibrant and durable colors.
Derivatization for Enhanced Functionality
The tertiary amine group in this compound is a prime site for chemical modification to introduce new functionalities and enhance material properties.
Quaternization Reactions and Quaternary Ammonium (B1175870) Salt Formation
A significant derivatization strategy is the quaternization of the tertiary amine group. This reaction, often referred to as the Menschutkin reaction, involves reacting the amine with an alkyl halide to form a quaternary ammonium salt. nih.govacs.org This conversion has profound effects on the properties of the resulting monomer or polymer.
Quaternization transforms the tertiary amine into a permanent, positively charged cationic center. nih.govacs.orggoogle.commdpi.com This permanent charge is independent of pH, which is a key difference from the pH-dependent charge of the parent tertiary amine. The resulting quaternary ammonium compounds have a wide range of applications. For example, polymeric quaternary ammonium salts are widely studied for their antimicrobial activities. rsc.org
The synthesis of these salts can be achieved by reacting N,N-dimethylaminoethyl acrylate or its methacrylate analogue with various quaternizing agents like methyl chloride, benzyl (B1604629) chloride, or other alkyl halides. nih.govacs.orggoogle.com The reaction conditions, such as temperature, pressure, and solvent, can be controlled to achieve high yields and purity. nih.govgoogle.com The resulting quaternized monomers can then be polymerized to create cationic polymers with a high charge density, which are valuable as flocculants, antimicrobial agents, and components of gene delivery systems. rsc.orgnih.govmdpi.comrsc.org
Quaternization Reaction Parameters
| Reactant | Quaternizing Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| N,N-dimethylaminoethyl acrylate (ADAME) | Methyl chloride or Benzyl chloride | Continuously in a stirred column, 35-60°C, 10-20 bars, in the presence of water | Aqueous solution of unsaturated quaternary ammonium salt | google.com |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Alkyl halides (e.g., bromohexanoic acid) | 50-55°C in chloroform (B151607) with a stabilizer (BHT) | Polymerizable quaternary ammonium salt monomers | nih.gov |
| Tertiary amine methacrylate homopolymers | Methyl iodide or Benzyl chloride | Reflux in THF or at 20°C in aqueous media | Quaternized homopolymers | acs.org |
Mechanistic Investigations and Theoretical Studies
Reaction Pathway Elucidation
The synthesis of Ethyl 3-(dimethylamino)acrylate can be achieved through several established pathways, primarily involving the reaction of a β-dicarbonyl equivalent with dimethylamine (B145610).
One common industrial method involves the reaction of ethyl formylacetate (a derivative of a β-dicarbonyl compound) with dimethylamine hydrochloride. wikipedia.org This condensation reaction forms the enamine structure by replacing the hydroxyl group of the enol form of ethyl formylacetate with the dimethylamino group.
More general laboratory-scale syntheses for β-enaminones often involve the direct condensation of β-keto esters with amines. These reactions can be facilitated by various catalysts to improve efficiency and yield. Studies have shown that catalysts such as ceric ammonium (B1175870) nitrate, scandium(III) triflate (Sc(OTf)₃), and lanthanum trichloride (B1173362) (LaCl₃) are effective in promoting the formation of β-enamino esters from 1,3-dicarbonyl compounds and amines under mild conditions. wikipedia.org These catalyzed pathways offer advantages such as shorter reaction times and often proceed smoothly at room temperature. wikipedia.org
The general mechanism for these condensations involves the initial nucleophilic attack of the amine on the carbonyl group of the β-dicarbonyl compound, followed by dehydration to form the stable, conjugated enaminone product.
Computational Chemistry and Molecular Modeling
Computational chemistry provides significant insights into the structure, properties, and interactions of this compound at a molecular level. These theoretical studies are crucial for predicting its behavior and for designing new synthetic applications.
While direct computational studies of this compound binding to enzymes are not prevalent, its role as a critical precursor for the fluoroquinolone antibiotic Finafloxacin allows for an indirect analysis of its structural importance in molecular interactions. researchgate.net Finafloxacin targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . drugbank.comnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov
Molecular docking and computational studies on fluoroquinolones reveal their mechanism of action. The core quinolone structure, which is constructed using the scaffold provided by this compound, is fundamental to its function. researchgate.net The drug binds to the enzyme-DNA complex, acting as a molecular wedge that stabilizes the cleaved DNA strands. nih.gov This prevents the enzymes from re-ligating the DNA, leading to a build-up of double-strand breaks.
The fragment derived from this compound forms the foundational pyridone ring of the quinolone core. This scaffold correctly orients the other crucial substituents, such as the C7 ring (the pyrrolo-oxazinyl moiety in Finafloxacin), to form key interactions within the enzyme's binding pocket. wikipedia.org Docking studies indicate that the quinolone core participates in stacking interactions with DNA bases and forms hydrogen bonds with amino acid residues (like Serine and Aspartic acid) and a water-metal ion bridge within the active site. nih.govnih.gov Therefore, the structural framework originating from this compound is indispensable for the precise positioning required for potent enzyme inhibition.
Table 1: Key Interactions in Fluoroquinolone-DNA Gyrase Binding
| Interacting Moiety (from Finafloxacin) | Enzyme/DNA Component | Type of Interaction | Significance |
| Quinolone Core | DNA Bases (at cleavage site) | π-π Stacking | Stabilizes the drug in the DNA cleavage gap |
| C3-Carboxyl & C4-Keto Groups | Water Molecule, Mg²⁺ Ion, Ser/Asp Residues | Hydrogen Bonding, Metal Coordination | Anchors the drug to the active site protein residues |
| C7-Substituent (Pyrrolo-oxazinyl ring) | GyrA/ParC Subunits | Hydrophobic & van der Waals Interactions | Enhances binding affinity and modulates target specificity |
Theoretical studies on β-enamino esters provide a detailed picture of their electronic structure and conformational flexibility. Density Functional Theory (DFT) calculations are often employed to predict molecular geometries, charge distributions, and energy barriers for bond rotation. researchgate.netnih.gov
For this compound, a key structural feature is the partial double-bond character of the C-N bond due to delocalization of the nitrogen lone pair into the π-system. This restricted rotation gives rise to different conformers. Variable temperature NMR spectroscopy, complemented by computational analysis, has been used to determine the energy barrier for this rotation in related aminoacrylates, providing insight into the molecule's dynamic behavior. maynoothuniversity.ie
DFT and other high-level computational methods have been successfully used to study the interplay between ionization (pKa), tautomerism, and conformation in related β-enamino ester systems. nih.govub.edu For a series of bioactive tetrahydroazocine derivatives containing a β-enamino ester moiety, theoretical calculations accurately predicted experimental pKa values only when the correct tautomeric and conformational preferences of both the neutral and protonated species were considered. nih.govub.edu This underscores the power of computational models to predict chemical properties that are dependent on subtle structural equilibria.
Table 2: Representative Theoretical Data for β-Enamino Esters
| Parameter | Description | Typical Predicted Value/Observation | Reference |
| C-N Bond Length | The bond between the β-carbon and the nitrogen atom. | Shorter than a typical C-N single bond, indicating partial double bond character. | acs.org |
| C=C Bond Length | The double bond of the acrylate (B77674) system. | Longer than a typical C=C double bond, indicating electron delocalization. | acs.org |
| Rotational Energy Barrier (C-N) | The energy required to rotate around the C-N bond. | Calculated to be significant, leading to distinct conformers observable by NMR. | maynoothuniversity.ie |
| Tautomeric Preference | The relative stability of enamine vs. imine forms. | The enamine tautomer is overwhelmingly favored; protonation can shift the equilibrium. | nih.govub.edu |
| pKa Prediction | The acid dissociation constant of the protonated amine. | Theoretical calculations show excellent agreement with experiments when tautomerism is included. | nih.govub.edu |
Structure-Reactivity Relationships and Design Principles
The chemical reactivity of this compound is a direct consequence of its electronic structure. As a β-enaminone, it features an electron-donating dimethylamino group conjugated with an electron-withdrawing ethyl ester group through a C=C double bond. This "push-pull" system results in a highly polarized molecule with distinct reactive sites.
The electron density is pushed from the nitrogen atom across the double bond to the carbonyl oxygen. This polarization renders the α-carbon electrophilic and the β-carbon nucleophilic. However, its most characteristic reactivity is as a Michael acceptor, where nucleophiles attack the β-carbon, driven by the electron-withdrawing nature of the ester group.
This inherent structure-reactivity profile is a fundamental design principle exploited in organic synthesis. The compound serves as a versatile three-carbon building block. researchgate.net A prime example of this design principle is its use in the synthesis of quinolone antibiotics like Finafloxacin. researchgate.net In this synthesis, the enaminone undergoes a cyclization reaction where the nitrogen of an aniline (B41778) derivative attacks the β-carbon, and a subsequent intramolecular reaction involving the ester group leads to the formation of the core pyridone ring of the quinolone system.
Furthermore, the specific structure of the final drug, Finafloxacin, demonstrates advanced design principles. Its 8-cyano substituent and unique C7 ring contribute to an enhanced antibacterial activity, particularly under acidic conditions (pH 5.0-6.0). wikipedia.orgnih.gov This pH-dependent activity is a significant therapeutic advantage, as infection sites are often acidic. This illustrates how modifications to the core structure, originally derived from this compound, can be used to fine-tune the biological and pharmacological properties of the final molecule. The nucleophilicity and reactivity of enamines are known to be influenced by the nature of the amine substituent, a principle that allows for the rational design of derivatives with tailored properties. nih.gov
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the molecular-level characterization of Ethyl 3-(dimethylamino)acrylate, providing detailed information about its atomic framework.
Proton NMR (1H NMR) for Structural Elucidation and Reaction Monitoring
Proton NMR (¹H NMR) is an indispensable tool for confirming the structure of this compound and for monitoring the progress of reactions in which it is a reactant or product. The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule, with their chemical shifts, splitting patterns (multiplicity), and integration values offering a complete picture of the molecular structure.
The characteristic chemical shifts for the protons in this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are key identifiers. While exact values can vary slightly depending on the solvent and experimental conditions, typical proton signals are observed for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the vinylic protons, and the dimethylamino group protons. The coupling between adjacent non-equivalent protons leads to specific splitting patterns, which further aids in the assignment of signals and confirmation of the connectivity within the molecule. For instance, the principle of equivalent coupling constants is crucial for assigning the complete ¹H NMR spectrum. ethernet.edu.et
In the context of reaction monitoring, ¹H NMR allows for the real-time or periodic analysis of a reaction mixture. By integrating the signals corresponding to the starting materials and the product, this compound, one can determine the extent of the reaction and the formation of any by-products. This is particularly useful in optimizing reaction conditions such as temperature, pressure, and catalyst loading. For example, in the one-pot synthesis of this compound from ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide, ¹H NMR can be used to track the consumption of reactants and the appearance of the product, aiming for a high yield and purity. google.com
Below is a representative table of expected ¹H NMR data for this compound.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |
| Dimethylamino -N(CH₃)₂ | ~2.9 | Singlet | N/A |
| Ethyl -CH₂- | ~4.2 | Quartet | ~7.1 |
| Vinylic Proton (α to C=O) | ~5.1 | Doublet | ~13 |
| Vinylic Proton (β to C=O) | ~7.6 | Doublet | ~13 |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific stereoisomer (E or Z). The data presented is a general representation.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying its presence in various matrices.
Gas Chromatography (e.g., GC-FID, GC-MS) for Purity and By-product Analysis
Gas chromatography (GC) is a powerful technique for determining the purity of volatile compounds like this compound. kelid1.ir When coupled with a Flame Ionization Detector (FID), GC provides quantitative information about the main component and any volatile impurities. For a more detailed analysis, GC coupled with Mass Spectrometry (GC-MS) allows for the identification of by-products and impurities by providing both retention time data and mass spectra of the separated components. nih.govchrom-china.com
In a typical GC analysis, a sample of this compound is injected into the instrument, where it is vaporized and carried by an inert gas through a column. kelid1.ir The separation is based on the differential partitioning of the components between the mobile phase (carrier gas) and a stationary phase coated on the column. Commercial specifications for this compound often stipulate a purity of greater than 98.0% or 99%, which is typically determined by GC. thermofisher.comtcichemicals.com Common impurities that can be detected include residual starting materials from its synthesis, such as alcohols or other esters. kelid1.ir The development of a GC-MS method for residual acrylic monomers in acrylic resins, for instance, showcases the capability of this technique to separate and identify various acrylate (B77674) compounds. nih.govchrom-china.com
The following table outlines a typical setup for GC analysis of acrylate esters.
| Parameter | Condition |
| Column | e.g., DB-WAX, Agilent HP-5 |
| Injector Temperature | 210-250 °C |
| Oven Temperature Program | e.g., Initial temp 40-60°C, ramped to a final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of this compound, particularly for quantitative purposes and for analyzing less volatile or thermally labile samples. e3s-conferences.org A patent for the preparation of 3-N,N-dimethylamino ethyl acrylate mentions achieving a purity of higher than 99.8% as determined by HPLC, highlighting its importance in quality control. google.com
In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation occurs based on the interactions of the analyte with the stationary and mobile phases. For acrylate compounds, reversed-phase columns (like C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. e3s-conferences.orgresearchgate.net A Diode Array Detector (DAD) or a UV detector is often employed for detection. e3s-conferences.orgresearchgate.net Validated HPLC methods can provide high accuracy, precision, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). researchgate.net
The table below provides an example of HPLC conditions used for the analysis of acrylate compounds.
| Parameter | Condition |
| Column | C18, e.g., ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile |
| Detector | Diode Array Detector (DAD) |
| Flow Rate | ~1 mL/min |
Advanced Characterization for Polymeric Systems
When this compound is used as a monomer to create polymers, additional analytical techniques are required to characterize the resulting macromolecular structures.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution (MWD) of polymers. paint.orgyoutube.com This technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the SEC columns faster than smaller molecules. youtube.com
For polymers containing this compound, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are crucial as they influence the physical and mechanical properties of the final polymer. The separation is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF), sometimes with additives like triethylamine (B128534) to prevent interactions between the polymer and the column packing material. researchgate.net The use of multiple detectors, such as a differential refractive index (DRI) detector and a UV-visible detector, can provide additional information about the polymer's composition. paint.org
The table below summarizes the key aspects of SEC analysis for polymers.
| Parameter | Description |
| Principle | Separation based on hydrodynamic volume |
| Instrumentation | Pump, SEC columns, Detectors (e.g., DRI, UV) |
| Measured Properties | Mn, Mw, MWD (PDI) |
| Application | Characterization of polymers derived from this compound |
Dynamic Light Scattering (DLS) for Particle Size and Hydrodynamic Properties
Dynamic Light Scattering (DLS) is a non-invasive technique well-suited for determining the size distribution and hydrodynamic properties of particles in suspension. While specific research focusing exclusively on nanoparticles synthesized solely from this compound is limited, the behavior of nanoparticles incorporating structurally similar compounds, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), provides valuable insights.
In typical studies, nanoparticles are suspended in a suitable solvent, and a laser beam is passed through the sample. The fluctuations in the intensity of the scattered light, caused by the Brownian motion of the particles, are analyzed to determine the particle size distribution. For instance, in the synthesis of nanoparticles using related amino-functionalized acrylates, DLS is a critical tool for monitoring the growth and stability of the particles. scispace.comscispace.com
The hydrodynamic diameter obtained from DLS represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This measurement includes not only the core of the nanoparticle but also any solvated layers on its surface. The polydispersity index (PDI), also derived from DLS data, provides an indication of the broadness of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed sample.
| Parameter | Typical Range for Acrylate-Based Nanoparticles | Significance |
| Hydrodynamic Diameter (Z-average) | 50 - 300 nm | Indicates the effective size of the nanoparticles in solution, including any surface layers. |
| Polydispersity Index (PDI) | 0.1 - 0.4 | Measures the width of the particle size distribution. Lower values indicate a more uniform sample. |
Transmission Electron Microscopy (TEM) for Morphology
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of nanoparticle morphology, size, and state of aggregation. delongamerica.com In the characterization of nanoparticles that could be synthesized using this compound, TEM would be employed to obtain high-resolution images of the particles.
For TEM analysis, a dilute suspension of the nanoparticles is typically deposited onto a TEM grid (often a copper grid coated with a thin carbon film) and allowed to dry. The electron beam passes through the sample, and the resulting image reveals the size and shape of the individual nanoparticles. This allows for a number-based size distribution to be determined, which can be compared with the intensity-weighted hydrodynamic diameter from DLS. rsc.orgekb.eg
TEM images can confirm whether the nanoparticles are spherical, rod-like, or have other morphologies. It can also reveal if the particles are monodisperse or aggregated. For core-shell nanoparticles, where a material is coated with a polymer derived from this compound, TEM can be used to visualize the core and shell, and measure the thickness of the polymer layer. chemsrc.com
Electrophoretic Mobility Measurements for Surface Charge Analysis
Electrophoretic mobility measurements are used to determine the surface charge of nanoparticles, which is a critical factor in their stability and interaction with biological systems. The zeta potential is the potential at the slipping plane of a nanoparticle and is calculated from the electrophoretic mobility. nih.gov
For nanoparticles incorporating this compound, the tertiary amine group is expected to be protonated at acidic to neutral pH, resulting in a positive surface charge. This positive charge leads to electrostatic repulsion between the particles, which helps to prevent aggregation and maintain a stable colloidal suspension.
The zeta potential is typically measured using a technique called Laser Doppler Velocimetry (LDV), often integrated into DLS instruments. An electric field is applied across the sample, causing the charged particles to move. The velocity of this movement is measured by detecting the Doppler shift in the scattered laser light. The zeta potential is then calculated using the Henry equation. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability. researchgate.netrsc.org
| pH Condition | Expected Zeta Potential | Rationale |
| Acidic (pH < 7) | Positive (> +30 mV) | Protonation of the dimethylamino group. |
| Neutral (pH ≈ 7) | Positive | The pKa of the dimethylamino group is typically in the neutral range. |
| Basic (pH > 8) | Approaching Neutral or Slightly Negative | Deprotonation of the dimethylamino group. |
Note: This table is predictive for nanoparticles containing this compound, based on the behavior of similar amine-containing polymers.
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. While a publicly available, fully interpreted spectrum is not readily found, the expected peaks can be predicted based on the functional groups present and comparison with similar molecules. mdpi.comnih.govspectroscopyonline.com
The key functional groups in this compound are the ester group (C=O, C-O), the carbon-carbon double bond (C=C), and the dimethylamino group (C-N).
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2850 | C-H stretch | Alkyl groups (ethyl and methyl) |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1640 | C=C stretch | Alkene |
| ~1250-1150 | C-O stretch | Ester |
| ~1100-1000 | C-N stretch | Tertiary Amine |
Note: The peak positions are approximate and can be influenced by the specific chemical environment.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. chemguide.co.ukuni-saarland.de
For this compound (molecular weight: 143.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation of this molecular ion would lead to several characteristic fragment ions.
The fragmentation patterns of esters and amines are well-documented. rsc.org For this compound, key fragmentations would include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 98.
Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 114.
Cleavage of the C-N bond: This can lead to various fragments, with the dimethylamino group often forming a stable iminium ion.
McLafferty rearrangement: This is a common fragmentation pathway for esters and could lead to a characteristic neutral loss.
A GC-MS record for Ethyl trans-3-dimethylaminoacrylate is available from the NIST database, which would provide the definitive fragmentation pattern. nih.gov
| m/z | Possible Fragment | Fragmentation Pathway |
| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion |
| 114 | [C₅H₈NO₂]⁺ | Loss of an ethyl radical (-C₂H₅) |
| 98 | [C₅H₈NO]⁺ | Loss of an ethoxy radical (-OC₂H₅) |
| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond adjacent to the ester |
| 58 | [C₃H₈N]⁺ | Formation of a dimethyliminium ion |
Note: This table represents a predicted fragmentation pattern. The actual mass spectrum should be consulted for definitive assignments and relative abundances.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(Dimethylamino)acrylate, and how are reaction conditions optimized?
this compound is synthesized via reactions with activated carboxylic acid derivatives. For example, in continuous-flow processes, 2,4-dichloro-5-fluorobenzoic acid is converted to its acyl chloride using bis(trichloromethyl) carbonate (BTC), followed by reaction with this compound at 100°C, achieving 82.7% conversion . Key optimizations include temperature control, stoichiometric ratios, and catalyst selection (e.g., BTC’s low toxicity and efficiency). Continuous-flow systems enhance safety and scalability compared to batch reactors .
Q. How is the structural characterization of this compound performed?
Structural elucidation involves spectroscopic methods:
- NMR : Confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N–CH) and ester carbonyl (δ ~4.1–4.3 ppm for –OCHCH) .
- IR : Peaks at ~1720 cm (C=O stretch) and ~1650 cm (C=C stretch) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 171 for the parent compound) validate the molecular formula .
Q. What are the primary applications of this compound in chemical synthesis?
The compound serves as a versatile intermediate:
- Pharmaceuticals : Key in synthesizing fluoroquinolone intermediates via C–C bond formation .
- Polymer Chemistry : Acts as a monomer in copolymer networks (e.g., P(EA-HEA)) for biocompatible scaffolds, enhancing mechanical properties .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in continuous-flow systems?
The reaction proceeds through acyl chloride intermediate formation (via BTC activation), followed by nucleophilic attack by the acrylate’s α,β-unsaturated ester. Mechanistic studies using online FTIR or quenching experiments can track intermediates. Computational modeling (DFT) may further elucidate transition states and regioselectivity .
Q. How can researchers address byproduct formation during this compound-mediated reactions?
Byproduct analysis (e.g., via HPLC-MS ) identifies impurities like unreacted acyl chloride or dimerization products. Mitigation strategies include:
- Stoichiometric control : Limiting excess acyl chloride.
- Temperature modulation : Avoiding side reactions (e.g., polymerization) at elevated temperatures .
- Catalyst screening : Testing alternatives to BTC for improved selectivity.
Q. What experimental design considerations are critical for scaling this compound synthesis?
Scaling requires:
- Reactor configuration : Parallel microreactors for high-throughput synthesis .
- Safety protocols : Closed systems with pressure relief valves to manage exothermic reactions.
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy or inline pH sensors .
Q. How does this compound influence polymer properties in biomedical applications?
In copolymer networks (e.g., P(EA-HEA)), the dimethylamino group enhances hydrophilicity and cell adhesion. DSC reveals glass transition temperature () shifts, while GPC quantifies molecular weight distribution. In vitro biocompatibility tests (e.g., cytotoxicity assays) validate scaffold performance .
Analytical and Safety Considerations
Q. What analytical techniques detect trace impurities in this compound batches?
- GC-MS : Identifies volatile byproducts (e.g., residual solvents).
- ICP-OES : Monitors heavy metal contaminants from catalysts.
- Elemental Analysis : Verifies C, H, N composition for purity ≥98% .
Q. What safety protocols are essential for handling this compound?
- Engineering controls : Closed systems with local exhaust ventilation to minimize inhalation risks .
- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Emergency measures : Neutralization kits for spills (e.g., activated carbon) and eyewash stations .
Data Contradictions and Research Gaps
Q. How do discrepancies in reported reaction yields for this compound synthesis arise?
Variations stem from:
- Catalyst purity : Impurities in BTC reduce activation efficiency.
- Reaction time : Extended durations in batch reactors may degrade the product.
Replicating conditions (e.g., flow rate in continuous systems) and reporting detailed experimental parameters are critical for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
